

Replicating key findings from the original PF-06767832 publication

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Replicating Key Findings of PF-06767832: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key findings from the original publication of **PF-06767832**, a potent and selective M1 positive allosteric modulator (PAM) and agonist (ago-PAM), with data from subsequent or comparable studies. The information is intended to assist researchers in replicating and building upon the initial discoveries related to this compound.

Summary of Key Findings

PF-06767832 emerged from a series of M1-selective pyridone and pyridine amides as a promising candidate for treating cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia.[1] The primary publication by Davoren et al. in 2016 highlighted its high selectivity for the M1 muscarinic acetylcholine receptor, good brain penetration, and efficacy in rodent models. However, the study also identified significant on-target cholinergic side effects, providing crucial evidence that selective M1 activation can still lead to the adverse effects previously attributed to non-selective muscarinic agonists.[1][2]

Data Presentation



In Vitro M1 Receptor Activity

Compound	M1 PAM EC50 (nM)	M1 Agonist EC50 (nM)	M2/M3 Activity	Reference
PF-06767832	Data not available in abstract	Data not available in abstract	Devoid of significant activity	INVALID-LINK [1]
Alternative M1 PAMs				
MK-7622	Low nanomolar	Robust intrinsic agonist activity	Selective for M1	INVALID-LINK
PF-06827443	Low nanomolar	Robust agonist activity	Highly selective for M1	INVALID-LINK
BQCA	845 nM (inflection point)	Potentiator, not direct agonist	No activity on other mAChRs up to 100 μM	INVALID-LINK [3]

In Vivo Efficacy in Rodent Models

Model	Compound	Dose	Effect	Reference
Scopolamine- Induced Deficits in Morris Water Maze	PF-06767832	Not specified in abstracts	Reversal of deficits	INVALID-LINK [1]
Amphetamine- Induced Deficits in Prepulse Inhibition (PPI)	PF-06767832	1 mg/kg	Attenuation of deficits	INVALID-LINK [4]
Amphetamine- Induced Hyperlocomotion	PF-06767832	1 mg/kg	Reversal of hyperlocomotion	INVALID-LINK [4]

Cholinergic Side Effect Profile



Side Effect	Compound	Species	Observation	Reference
Convulsions	PF-06767832	Rats	Induced convulsions	INVALID-LINK
Gastrointestinal	PF-06767832	Rats	Observed	INVALID-LINK [1]
Cardiovascular	PF-06767832	Rats	Observed	INVALID-LINK [1]
Salivation, Diarrhea, Emesis	Other selective M1 ago-PAMs	Rats, Dogs, Monkeys	Elicited	INVALID-LINK [5]

Experimental Protocols M1 Receptor Functional Assays (General Protocol)

A common method to assess the functional activity of compounds at the M1 receptor is through a calcium mobilization assay in a cell line stably expressing the human M1 receptor (e.g., CHO-hM1).

Protocol Outline:

- Cell Culture: CHO-hM1 cells are cultured in appropriate media and seeded into 96- or 384well plates.
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.
- Compound Addition: Test compounds (like PF-06767832) are added at various concentrations. To assess PAM activity, compounds are added in the presence of a submaximal concentration of acetylcholine (ACh). To assess agonist activity, compounds are added in the absence of ACh.
- Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).
- Data Analysis: Dose-response curves are generated to determine EC50 values.



Scopolamine-Induced Deficits in the Morris Water Maze

This model is used to evaluate the pro-cognitive effects of a compound.

Protocol Outline:

- Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
- Animals: Typically male Sprague-Dawley rats.
- Acclimation: Animals are habituated to the testing room and handled for several days before the experiment.
- Training: Rats are trained to find the hidden platform over several days.
- Test Day:
 - Scopolamine (a muscarinic antagonist) is administered to induce a cognitive deficit.
 - The test compound (PF-06767832) is administered at a specified time before the trial.
 - The latency to find the platform and the path length are recorded.
- Data Analysis: Comparison of escape latencies and path lengths between treatment groups.

Amphetamine-Induced Deficits in Prepulse Inhibition (PPI)

PPI is a measure of sensorimotor gating, which is often impaired in schizophrenia.

Protocol Outline:

- Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the startle response.
- Animals: Typically male Wistar or Sprague-Dawley rats.
- Acclimation: Animals are habituated to the startle chambers.



- Test Session:
 - Amphetamine is administered to disrupt PPI.
 - The test compound (**PF-06767832**) is administered prior to amphetamine.
 - A series of trials are presented, including pulse-alone trials (startle stimulus) and prepulsepulse trials (a weak prepulse preceding the startle stimulus).
- Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.

Assessment of Cholinergic Side Effects

Protocol Outline:

- Animals: Rats or other relevant species.
- Dosing: The test compound is administered, often at multiple dose levels.
- Observation: Animals are closely observed for a defined period for signs of cholinergic activation, which can include:
 - Salivation: Scored based on the extent of wetness around the mouth.
 - Diarrhea: Scored based on the presence and consistency of feces.
 - Tremors/Convulsions: Scored based on severity and duration using a scale like the modified Racine scale.[6]
 - Other signs: Lacrimation, chromodacryorrhea, changes in body temperature, and cardiovascular parameters (measured via telemetry).
- Data Analysis: The incidence and severity of each sign are recorded and compared across dose groups.

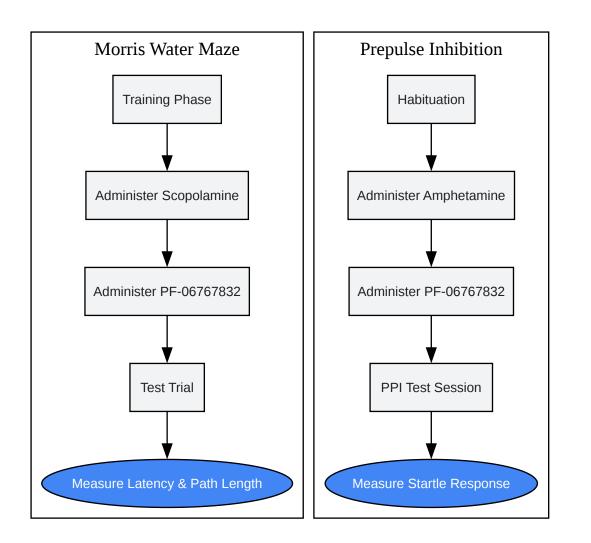
Mandatory Visualization





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Caption: M1 Receptor Signaling Pathway Activated by PF-06767832.



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Caption: Workflow for In Vivo Cognition and Sensorimotor Gating Assays.



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Caption: Workflow for Assessing Cholinergic Side Effects.

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